6-phenyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
6-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Several synthetic routes have been developed for the preparation of 6-phenyl-1H-pyrrolo[2,3-b]pyridine. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, modifications of the Madelung and Fischer syntheses of indoles have been employed to prepare various substituted derivatives of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 6-phenyl-1H-pyrrolo[2,3-b]pyridine undergoes several types of chemical reactions, including nitration, nitrosation, bromination, and iodination. These reactions predominantly occur at the 3-position of the pyridine ring, although nitration at the 2-position has also been observed .
Common Reagents and Conditions: Common reagents used in these reactions include nitric acid for nitration, nitrous acid for nitrosation, and halogenating agents such as bromine and iodine for halogenation reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications, particularly in medicinal chemistry for the development of potential therapeutic agents.
Scientific Research Applications
It is particularly noted for its role as an inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in the progression of various cancers . This compound has shown potent activities against FGFR1, FGFR2, and FGFR3, making it a promising candidate for cancer therapy .
In addition to its anticancer properties, 6-phenyl-1H-pyrrolo[2,3-b]pyridine has potential applications in other areas of biology and medicine. For example, it may be used in the development of drugs targeting other signaling pathways and molecular targets involved in different diseases.
Mechanism of Action
The mechanism of action of 6-phenyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound inhibits their activation and subsequent signaling pathways, which are crucial for cell proliferation, migration, and survival . This inhibition leads to the suppression of tumor growth and progression, making it a valuable therapeutic agent in cancer treatment.
Comparison with Similar Compounds
6-phenyl-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as pyrrolo[2,3-d]pyrimidines and pyrrolo[2,3-b]pyridines, which also exhibit biological activities .
List of Similar Compounds:- Pyrrolo[2,3-d]pyrimidines
- Pyrrolo[2,3-b]pyridines
- Pyrrolo[3,4-c]pyridine derivatives
These compounds share structural similarities with this compound but may differ in their specific biological activities and applications.
Properties
IUPAC Name |
6-phenyl-1H-pyrrolo[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-4-10(5-3-1)12-7-6-11-8-9-14-13(11)15-12/h1-9H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOBBDUWZLXZDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C=CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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